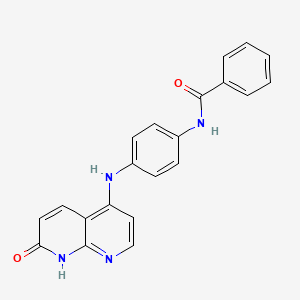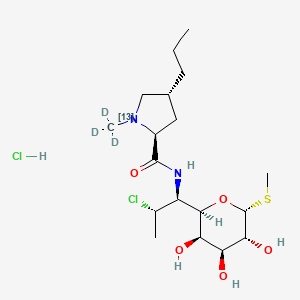
Clindamycin-13C,D3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin-13C,D3 Hydrochloride is a stable isotope-labeled version of the antibiotic Clindamycin Hydrochloride. This compound is commonly used in medical research and drug development to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. Clindamycin Hydrochloride is a potent antibiotic that belongs to the lincosamide family and is used to treat a wide range of bacterial infections, including infections of the respiratory tract, skin, and soft tissues .
Métodos De Preparación
The preparation of Clindamycin-13C,D3 Hydrochloride involves the synthesis of Clindamycin followed by the incorporation of stable isotopes. The synthetic route typically starts with lincomycin, which undergoes a series of chemical reactions including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis reaction to obtain 7-epime lincomycin. This intermediate is then subjected to chlorination to produce Clindamycin . The incorporation of stable isotopes, such as carbon-13 and deuterium, is achieved through specific labeling techniques during the synthesis process .
Análisis De Reacciones Químicas
Clindamycin-13C,D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Clindamycin-13C,D3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. In biology, it is used to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells. In medicine, it is used to develop new antibiotics and to study the effects of Clindamycin on various bacterial infections. In industry, it is used in the production of stable isotope-labeled compounds for research and development purposes .
Mecanismo De Acción
Clindamycin-13C,D3 Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the assembly of the ribosome and the translation process. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets of Clindamycin include the 23S RNA of the 50S subunit, and the pathways involved in its mechanism of action are related to the inhibition of peptide chain synthesis .
Comparación Con Compuestos Similares
Clindamycin-13C,D3 Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and Clindamycin Hydrochloride. it is unique due to the incorporation of stable isotopes, which makes it particularly useful for research purposes. Similar compounds include:
Lincomycin: A naturally occurring lincosamide antibiotic with a similar mechanism of action.
Clindamycin Hydrochloride: The non-labeled version of this compound, used to treat bacterial infections.
Erythromycin: A macrolide antibiotic that also inhibits bacterial protein synthesis but binds to a different site on the ribosome
Propiedades
Fórmula molecular |
C18H34Cl2N2O5S |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3+1D3; |
Clave InChI |
AUODDLQVRAJAJM-QBUBXJGKSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


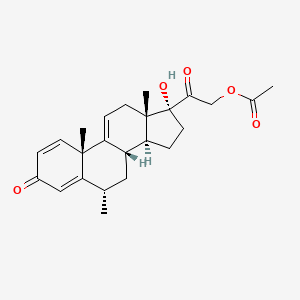
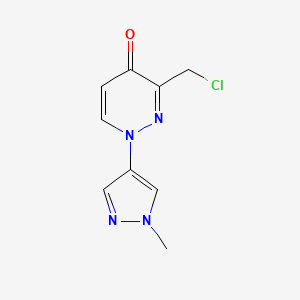
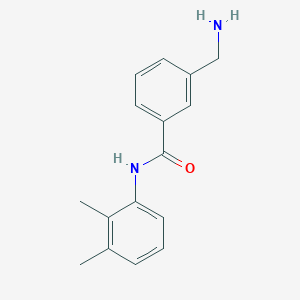

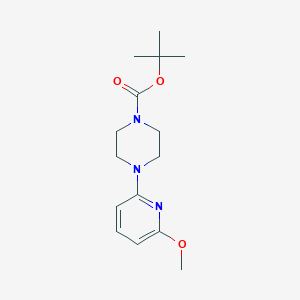
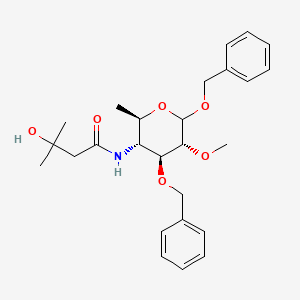
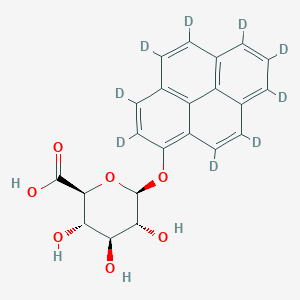
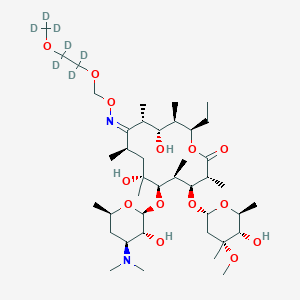
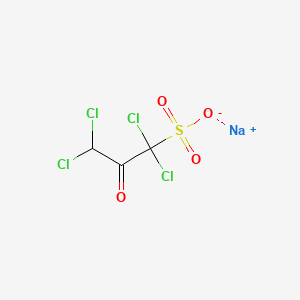
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)
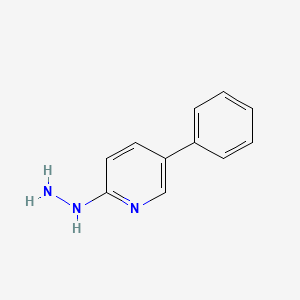

![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
